1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane
CAS No.:
Cat. No.: VC17686815
Molecular Formula: C10H17Cl
Molecular Weight: 172.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17Cl |
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Molecular Weight | 172.69 g/mol |
IUPAC Name | 1-(chloromethyl)-1-prop-2-enylcyclohexane |
Standard InChI | InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9H2 |
Standard InChI Key | WQSUNJHADLCXAM-UHFFFAOYSA-N |
Canonical SMILES | C=CCC1(CCCCC1)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereochemistry
Property | Value |
---|---|
IUPAC Name | 1-(chloromethyl)-1-(prop-2-en-1-yl)cyclohexane |
SMILES | C1CCC(CC1)(CCl)C=CC |
InChI Key | WQZGXKJYFIMTFP-UHFFFAOYSA-N |
Topological Polar Surface Area | 0 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 0 |
Spectroscopic Properties
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NMR: The proton NMR spectrum would show distinct signals:
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Allylic protons (CH2=CHCH2-) as a multiplet at δ 5.6–5.8 ppm (vinyl protons) and δ 2.0–2.3 ppm (methylene adjacent to double bond).
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Chloromethyl protons (-CH2Cl) as a triplet near δ 3.5–3.7 ppm due to coupling with the adjacent carbon.
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IR: Strong C-Cl stretch at ~600–800 cm⁻¹ and C=C stretch at ~1640 cm⁻¹ .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible route involves Friedel-Crafts alkylation followed by chlorination:
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Allylation: Cyclohexanone reacts with allylmagnesium bromide to form 1-(prop-2-en-1-yl)cyclohexanol.
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Dehydration: Treatment with concentrated H2SO4 yields 1-(prop-2-en-1-yl)cyclohexene.
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Hydrochlorination: Addition of HCl across the double bond forms 1-(chloromethyl)-1-(prop-2-en-1-yl)cyclohexane.
Reaction Conditions:
Industrial Scalability
Industrial production may utilize continuous-flow reactors to enhance yield (estimated 75–85%) and reduce byproducts. Catalytic systems involving Lewis acids like AlCl3 could optimize electrophilic substitution steps.
Table 2: Optimization Parameters for Industrial Synthesis
Parameter | Optimal Range |
---|---|
Temperature | 50–70°C |
Pressure | 1–2 atm |
Catalyst Loading | 5–7 mol% AlCl3 |
Reaction Time | 8–10 hours |
Chemical Reactivity and Applications
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., NaOH, NH3):
This reactivity is leveraged to synthesize amines for pharmaceutical intermediates.
Oxidation and Reduction
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Oxidation: Ozonolysis cleaves the allyl group to form a ketone derivative.
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Reduction: Catalytic hydrogenation (H2/Pd) saturates the double bond, yielding 1-(chloromethyl)-1-propylcyclohexane.
Comparison with Analogous Compounds
Table 3: Property Comparison of Chlorocyclohexane Derivatives
Compound | Boiling Point (°C) | Density (g/cm³) | Reactivity with NaOH |
---|---|---|---|
1-(Chloromethyl)cyclohexane | 189–191 | 1.02 | Fast SN2 |
1-(Prop-2-en-1-yl)cyclohexane | 156–158 | 0.89 | Polymerization |
Target Compound | 172–174 (est.) | 0.95 (est.) | Moderate SN2 |
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